Prochlorperazine: A Technical Guide to Synthesis and Chemical Properties
Prochlorperazine: A Technical Guide to Synthesis and Chemical Properties
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of prochlorperazine, a phenothiazine derivative widely utilized for its antipsychotic and antiemetic effects. The document details its primary synthetic pathway, including a modern experimental protocol that avoids hazardous reagents. Key chemical, physical, and spectroscopic properties are systematically presented in tabular format for clarity. Furthermore, the guide illustrates the principal mechanism of action through a signaling pathway diagram. This paper is intended for researchers, chemists, and professionals in drug development seeking in-depth technical information on prochlorperazine.
Introduction
Prochlorperazine is a first-generation (typical) antipsychotic drug belonging to the piperazine subclass of phenothiazines.[1] First approved for medical use in 1956, it is primarily prescribed for the management of severe nausea and vomiting, and for treating psychotic disorders such as schizophrenia.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[2][3] This guide offers a detailed examination of its chemical characteristics and synthetic routes, catering to a scientific audience.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of prochlorperazine and its common salt forms are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine | [1][2] |
| CAS Number | 58-38-8 | [1] |
| Molecular Formula | C₂₀H₂₄ClN₃S | [1] |
| Molecular Weight | 373.95 g/mol | |
| pKa | 8.1 | [1][4] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | Viscous liquid (base); White to light yellow crystalline powder (salts) | [1][2] |
| Melting Point | 228 °C (dimaleate salt) | [1] |
| Water Solubility | < 0.1% at 20 °C (base); 1 g in ~2 mL (edisylate salt); Practically insoluble (dimaleate salt) | [1] |
| Other Solubilities | Base: Insoluble in alcohol. Edisylate: 1 g in ~1500 mL alcohol; Insoluble in ether, chloroform. Dimaleate: Slightly soluble in warm chloroform. | [1][2] |
| UV λmax (in 0.3M HCl) | 254 nm, 312 nm | [5][6] |
| ¹³C NMR Shifts | Key signals observed for both maleate and edisylate salts. | [7][8] |
| ¹H NMR Shifts | Aromatic protons (~6.9-7.3 ppm), propyl chain protons, and piperazine ring protons are distinctly identifiable. | [7] |
Synthesis of Prochlorperazine
The most common industrial synthesis of prochlorperazine involves the N-alkylation of 2-chlorophenothiazine with a substituted piperazine side chain.
Synthetic Pathway
The primary synthesis route is the reaction between 2-chlorophenothiazine and 1-(3-chloropropyl)-4-methylpiperazine. This reaction is conducted in the presence of a base to deprotonate the nitrogen of the phenothiazine ring, which then acts as a nucleophile. While early syntheses utilized hazardous bases like sodamide, modern procedures employ safer alternatives such as alkali metal alkoxides (e.g., sodium tert-butoxide).[2][9]
Experimental Protocol
The following protocol is adapted from an improved, industrially applicable process for the synthesis of prochlorperazine.[9]
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Reaction Setup: To a stirred mixture of 2-chlorophenothiazine (100.2 g) and dimethyl sulfoxide (DMSO, 350 mL), add sodium tertiary butoxide (50.4 g) while maintaining the temperature between 10-20 °C.
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Addition of Alkylating Agent: Gradually add 1-(3-chloropropyl)-4-methylpiperazine (56.7 g) to the reaction mixture.
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Reaction: Heat the mixture to 30-50 °C and continue stirring at this temperature. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until completion.
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Quenching and Extraction: After the reaction is complete, quench the mixture by adding water. Extract the aqueous mixture with toluene.
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Work-up: Separate the organic (toluene) layer. Wash the organic layer with dilute hydrochloric acid. The aqueous acidic layer, now containing the protonated prochlorperazine, is then separated and washed with toluene and dichloromethane to remove any remaining organic impurities.
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Isolation: Basify the aqueous layer using an aqueous sodium hydroxide solution to precipitate the prochlorperazine free base.
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Purification: The crude prochlorperazine can be further purified by crystallization or by converting it to a salt (e.g., edisylate or maleate) and recrystallizing. For example, treating the base with 1,2-ethanedisulfonic acid in ethanol yields prochlorperazine edisylate with high purity (99.88% by HPLC).[9]
Mechanism of Action
Prochlorperazine's therapeutic effects stem from its interaction with various neurotransmitter systems, most notably the dopaminergic system.
Dopamine D2 Receptor Antagonism
The primary mechanism of action for both its antipsychotic and antiemetic effects is the blockade of postsynaptic dopamine D2 receptors.[3] In the brain's mesolimbic pathway, this antagonism helps to correct the dopamine overactivity associated with psychosis.[2] In the chemoreceptor trigger zone (CTZ) of the medulla, D2 receptor blockade suppresses the signaling cascade that leads to nausea and vomiting.[2]
Other Receptor Activity
In addition to its potent D2 antagonism, prochlorperazine also exhibits blocking activity at other receptors, which contributes to its therapeutic profile and side effects. These include:
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Alpha-adrenergic receptors: Blockade can lead to sedation and hypotension.[3]
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Histaminergic receptors: Contributes to sedative effects.
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Cholinergic (muscarinic) receptors: Anticholinergic effects like dry mouth and blurred vision can occur.[3]
References
- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prochlorperazine CAS#: 58-38-8 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. jpionline.org [jpionline.org]
- 7. PROCHLORPERAZINE MALEATE(84-02-6) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]
